Lefamulin is a Pleuromutilin Antibacterial. The mechanism of action of lefamulin is as a Cytochrome P450 3A Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Lefamulin is a new and relatively unique antibiotic used for treatment of community acquired pneumonia. Lefamulin has not been linked to an increased rate of transient serum liver test abnormalities during treatment or to instances of clinically apparent liver injury.
See also: Lefamulin Acetate (active moiety of).
Lefamulin
CAS No.: 1061337-51-6
Cat. No.: VC0532713
Molecular Formula: C28H45NO5S
Molecular Weight: 507.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1061337-51-6 |
---|---|
Molecular Formula | C28H45NO5S |
Molecular Weight | 507.7 g/mol |
IUPAC Name | [(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |
Standard InChI | InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |
Standard InChI Key | KPVIXBKIJXZQJX-CSOZIWFHSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |
SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
Canonical SMILES | CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
Appearance | Solid powder |
Boiling Point | 618.6±55.0 |
Introduction
Mechanism of Action and Pharmacological Profile
Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, preventing tRNA accommodation and peptide bond formation . Structural studies reveal that lefamulin’s C14 side chain induces a conformational change in the ribosome, creating a tight binding pocket that enhances its affinity and reduces the likelihood of resistance . This mechanism is distinct from other antibiotic classes, minimizing cross-resistance .
Spectrum of Activity:
Lefamulin exhibits potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC90) ≤0.25 µg/mL for most isolates . It also covers atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae, making it a broad-spectrum option for CABP .
Pharmacokinetics/Pharmacodynamics:
Lefamulin demonstrates time-dependent killing, with the pharmacodynamic target ƒAUC0–24/MIC correlating strongly with efficacy . It achieves high lung tissue concentrations, with a lung-to-plasma ratio of 8.6, ensuring robust activity at the site of infection .
Clinical Efficacy in Community-Acquired Bacterial Pneumonia
Phase III Trial Data: LEAP 1 and LEAP 2
The LEAP 1 trial (N=551) compared intravenous-to-oral lefamulin with moxifloxacin (with or without linezolid for MRSA coverage). Lefamulin achieved noninferiority for both FDA and European Medicines Agency (EMA) endpoints:
-
Early Clinical Response (ECR): 87.3% vs. 90.2% (difference: −2.9%, 95% CI: −8.5 to 2.8) .
-
Investigator-Assessed Clinical Response (IACR): 81.7% vs. 84.2% (mITT population) .
In LEAP 2 (N=738), oral lefamulin demonstrated comparable efficacy to moxifloxacin, with ECR rates of 90.8% vs. 90.8% . Subgroup analyses confirmed consistent performance across PORT risk classes and pathogens, including S. pneumoniae (88.2% vs. 93.8%) and H. influenzae (92.2% vs. 94.7%) .
Key Efficacy Data Table
Parameter | Lefamulin (%) | Moxifloxacin (%) | Difference (95% CI) |
---|---|---|---|
ECR (LEAP 1) | 87.3 | 90.2 | −2.9 (−8.5 to 2.8) |
IACR-TOC (mITT) | 81.7 | 84.2 | −2.5 (−8.4 to 3.4) |
Pathogen ECR: S. aureus | 100.0 | 100.0 | — |
Pathogen ECR: M. pneumoniae | 84.2 | 90.0 | −5.8 (−28.9 to 17.3) |
Resistance Profile and Future Implications
Lefamulin’s high barrier to resistance is attributed to its unique binding mechanism and lack of cross-resistance with other classes . Surveillance data indicate resistance rates <1% among S. pneumoniae and MRSA isolates . Ongoing research explores its potential in skin infections and sexually transmitted diseases, leveraging activity against Mycoplasma genitalium and multidrug-resistant Neisseria gonorrhoeae .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume